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Natural Occurrence and Function of Undecanoic Acid: A Technical Guide

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Compound of Interest		
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Executive Summary: Undecanoic acid (C11:0), also known as undecylic acid, is a saturated medium-chain fatty acid found across various biological systems. While not as abundant as its even-chained counterparts, it exhibits a range of significant biological functions, most notably potent antifungal activity. This has led to its application in pharmaceutical and cosmetic formulations. Undecanoic acid also acts as a signaling molecule, primarily through the activation of G protein-coupled receptor 84 (GPR84), implicating it in inflammatory and immune responses. This technical guide provides an in-depth overview of the natural occurrence, biological functions, and metabolic pathways of undecanoic acid. Furthermore, it supplies detailed experimental protocols for its analysis and functional assessment, designed for researchers, scientists, and professionals in drug development.

Natural Occurrence of Undecanoic Acid

Undecanoic acid is found in trace to minor quantities in a variety of natural sources. Its presence is often overshadowed by more common fatty acids, making comprehensive quantitative data scarce. However, it has been consistently identified in plant-based oils, animal products, and as a human metabolite.[1] It occurs naturally in royal jelly and can also be derived from deep-fried vegetable oils.[2]

Table 1: Natural Occurrence of Undecanoic Acid



Source Category	Specific Source	Reported Concentration / Presence	Citation(s)
Animal Products	Royal Jelly	Detected as a C11 fatty acid component. Quantitative data is limited, with analyses focusing on more abundant fatty acids like 10-HDA.	[3][4][5][6]
Plant-Derived Oils	Coconut Oil	Present as a minor component. The vast majority of fatty acids are even-chained (e.g., Lauric acid C12:0).	[7][8][9]
Deep-Fried Vegetable Oils	Detected as a potential byproduct of heating oils.	[2]	
Adulterated Cooking Oils	Can be a marker for illegal cooking oil, with detection limits reported at 0.070 mg/kg.	[10]	
Human Metabolism	Body Fluids / Sweat	Identified as a volatile organic compound in human sweat and a component of skin emanations.	[11][12][13][14][15]
General Metabolism	Documented as a human metabolite, participating in fatty acid metabolism.	[1][16]	



Can be produced through engineered Escherichia coli metabolic pathways, (engineered) accumulating to levels such as 10.33 mg/L in supplemented media.	oorganisms
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Biological Functions and Mechanisms

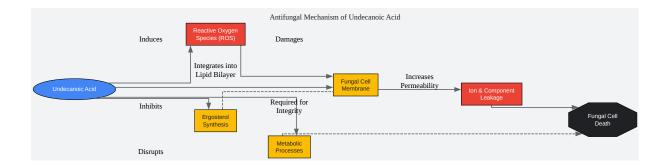
Undecanoic acid's functions are primarily linked to its antimicrobial properties and its role as a ligand for cell surface receptors.

Antifungal and Antibacterial Activity

Undecanoic acid is recognized as the most fungitoxic of the C7 to C18 saturated fatty acid series.[1] Its mechanism is multifaceted, targeting the structural integrity and metabolic processes of fungal cells.

- Membrane Disruption: It integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing permeability. This leads to the leakage of essential intracellular components and ultimately cell death.[18]
- Inhibition of Ergosterol Synthesis: It interferes with the synthesis of ergosterol, a vital component for maintaining the integrity and fluidity of fungal cell membranes.[18]
- Metabolic Interference: In the dermatophyte Trichophyton rubrum, undecanoic acid inhibits
 the production of key enzymes like keratinase and lipase and disrupts the biosynthesis of
 several phospholipids.[19]
- Induction of Oxidative Stress: It can trigger the production of reactive oxygen species (ROS),
 leading to damage of the cell membrane and wall.[20]
- Antibacterial Effects: Undecanoic acid has been shown to inhibit biofilm formation in
 pathogenic bacteria such as Escherichia coli and Staphylococcus aureus without necessarily
 exhibiting direct bactericidal activity at the same concentrations.[7][21]





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Caption: Antifungal mechanism of undecanoic acid.

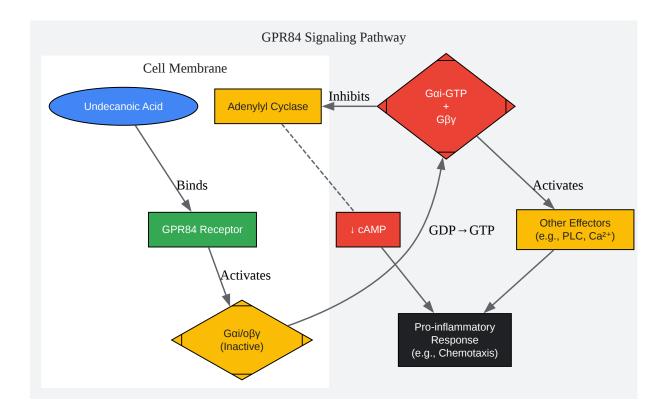
GPR84-Mediated Cell Signaling

Undecanoic acid is a potent agonist for G protein-coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells like macrophages, neutrophils, and microglia. [22] GPR84 activation is associated with pro-inflammatory responses. The signaling pathway is primarily coupled to the $G\alpha i/o$ subunit of the heterotrimeric G protein.

- Receptor Binding: Undecanoic acid binds to and activates GPR84.
- G Protein Activation: GPR84 activation catalyzes the exchange of GDP for GTP on the Gαi subunit.
- Downstream Effects:
 - The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



- The Gβy dimer dissociates and can activate other downstream effectors, such as phospholipase C (PLC) and certain ion channels, potentially leading to an increase in intracellular calcium (Ca²⁺).
- Cellular Response: This signaling cascade promotes pro-inflammatory responses, including cytokine expression and chemotaxis in immune cells.[23][24]



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Caption: GPR84 signaling activated by undecanoic acid.

Role in Metabolism: Beta-Oxidation

As a fatty acid, undecanoic acid can be catabolized for energy via beta-oxidation in the mitochondria.[1][25] Because it has an odd number of carbons (11), its breakdown pathway







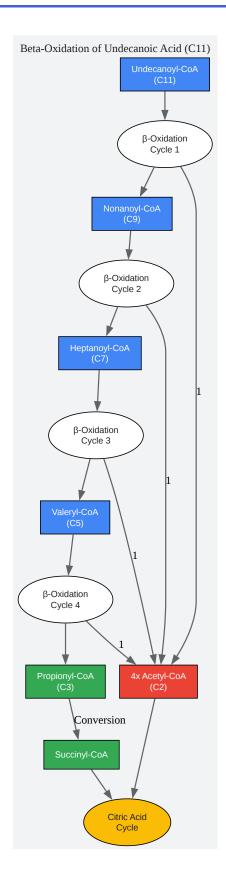
differs slightly from that of even-chain fatty acids.

The process involves four recurring enzymatic steps:

- Dehydrogenation by acyl-CoA dehydrogenase.
- Hydration by enoyl-CoA hydratase.
- Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
- Thiolytic Cleavage by thiolase.

Each cycle removes a two-carbon acetyl-CoA unit. For undecanoic acid (C11), this cycle repeats four times, producing four molecules of acetyl-CoA. The final cycle leaves a three-carbon molecule, propionyl-CoA. Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA (an intermediate of the citric acid cycle) through a separate three-step pathway.[1][26]





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Caption: Catabolism of undecanoic acid via beta-oxidation.



Key Experimental Protocols Extraction and Quantification by Gas ChromatographyMass Spectrometry (GC-MS)

This protocol describes the analysis of total undecanoic acid from a biological matrix (e.g., oil, tissue).

- 1. Sample Preparation and Saponification (Total Fatty Acids): a. Weigh approximately 50 mg of the homogenized sample into a glass tube with a PTFE-lined cap. b. Add an internal standard (e.g., deuterated undecanoic acid or a non-native odd-chain fatty acid like C13:0 or C15:0) at a known concentration. c. Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly. d. Vortex vigorously and incubate at 60°C for 30 minutes to hydrolyze the fatty acid esters. e. Cool the sample to room temperature.
- 2. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly. b. Vortex and incubate at 60°C for 30 minutes. This step methylates the free fatty acids to make them volatile for GC analysis. c. Cool to room temperature.
- 3. Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes to separate the phases. c. Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial. d. Dry the hexane extract under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of hexane (e.g., $100 \mu L$).
- 4. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88). c. Injection: Inject 1 μ L of the sample extract in splitless mode. d. Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min. e. MS Parameters: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) for identification and selected ion monitoring (SIM) mode for quantification, targeting the molecular ion and characteristic fragments of undecanoic acid methyl ester and the internal standard.
- 5. Quantification: a. Generate a standard curve using known concentrations of an undecanoic acid standard and a fixed concentration of the internal standard. b. Plot the ratio of the peak

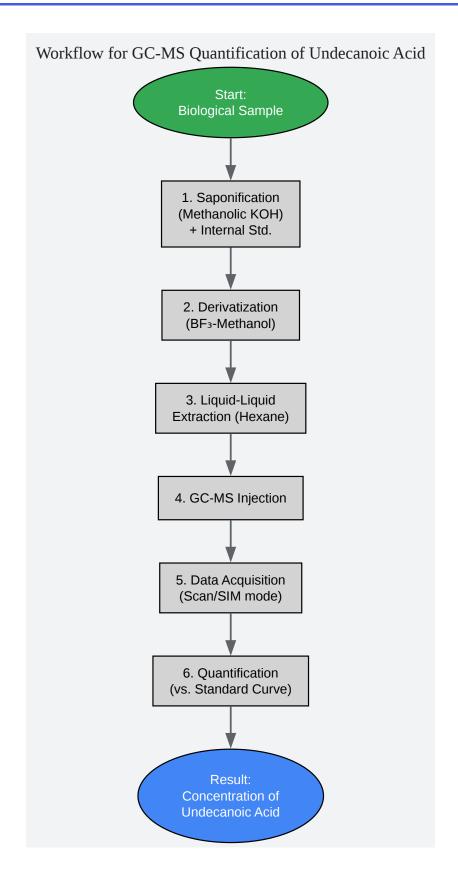




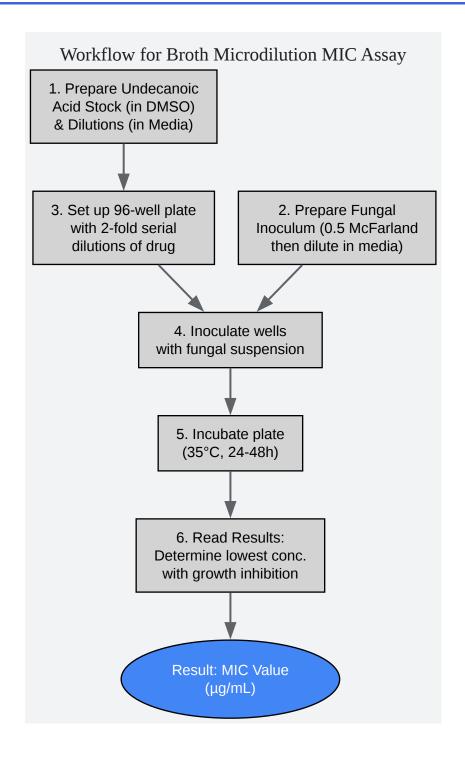


area of the analyte to the peak area of the internal standard against the concentration of the analyte. c. Calculate the concentration in the unknown sample using the standard curve.

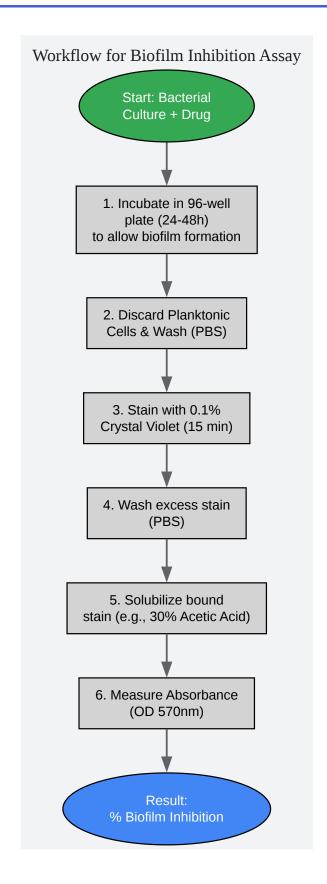












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